3-(3-Methoxyphenyl)propionaldehyde
Overview
Description
3-(3-Methoxyphenyl)propionaldehyde is a chemical compound with the CAS Number: 40138-66-7. It has a molecular weight of 164.2 and its IUPAC name is 3-(3-methoxyphenyl)propanal .
Molecular Structure Analysis
The InChI code for 3-(3-Methoxyphenyl)propionaldehyde is 1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 . This indicates that the compound has a carbon backbone with a methoxy group and a propionaldehyde group attached.Physical And Chemical Properties Analysis
3-(3-Methoxyphenyl)propionaldehyde is a colorless oil . It has a molecular weight of 164.2 .Scientific Research Applications
1. Pharmacokinetics Research
- Application Summary : 3-(3-Methoxyphenyl)propionaldehyde is used in the study of absorption, metabolism, and tissue accumulation in Sprague-Dawley (SD) rats .
- Methods of Application : The compound was orally administered to SD rats at a dosage of 10 mg/kg body weight . The concentration of the compound and its conjugates in the bloodstream and target organs were then measured .
- Results : The compound and its conjugates reached maximum concentration in the bloodstream in 15 minutes . They were also detected in various organs 6 hours post-administration . The study demonstrated that orally administered 3-(3-Methoxyphenyl)propionaldehyde undergoes rapid metabolism and wide tissue distribution with an absorption ratio of ≥1.2% .
2. Antioxidant and Antibacterial Activities
- Application Summary : 3-(3-Methoxyphenyl)propionaldehyde is isolated from E. spinosum for the study of its bioactivity, drug-likeness, and pharmacokinetics .
- Methods of Application : The compound is isolated from E. spinosum and its interactions with various antioxidant and antibacterial receptors are studied .
- Results : The study aims to discover the molecular interactions between the ligand, 3-(3-Methoxyphenyl)propionaldehyde, and various antioxidant and antibacterial receptors .
3. Synthesis of Organic Compounds
- Application Summary : 3-(3-Methoxyphenyl)propionaldehyde is used as a starting material in the synthesis of various organic compounds .
- Methods of Application : The compound is reacted with other reagents under specific conditions to form the desired product .
- Results : The exact outcome depends on the specific reaction conditions and the reagents used .
4. Synthesis of Other Organic Compounds
- Application Summary : 3-(3-Methoxyphenyl)propionaldehyde is used as a starting material in the synthesis of various other organic compounds .
- Methods of Application : The compound is reacted with other reagents under specific conditions to form the desired product .
- Results : The exact outcome depends on the specific reaction conditions and the reagents used .
Safety And Hazards
The safety data sheet for 3-(3-Methoxyphenyl)propionaldehyde suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
While specific future directions for 3-(3-Methoxyphenyl)propionaldehyde are not mentioned in the search results, research on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), suggests that it could be used in the development of functional foods and preventive pharmaceuticals targeting GPR41 . This could potentially open up new avenues for research and applications of 3-(3-Methoxyphenyl)propionaldehyde.
properties
IUPAC Name |
3-(3-methoxyphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSGIRHXVDIZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465359 | |
Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)propionaldehyde | |
CAS RN |
40138-66-7 | |
Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.